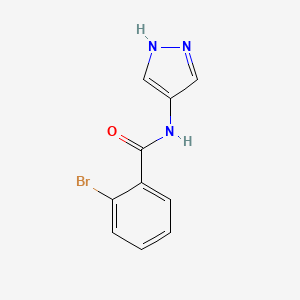

2-bromo-N-(1H-pyrazol-4-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(1H-pyrazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-4-2-1-3-8(9)10(15)14-7-5-12-13-6-7/h1-6H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNMIGMDCLTIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CNN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Bromo N 1h Pyrazol 4 Yl Benzamide and Analogs

Convergent and Linear Synthetic Pathways for the Benzamide-Pyrazole Core

The formation of the central benzamide-pyrazole structure can be achieved through either a linear or a convergent approach. In a linear synthesis, the pyrazole (B372694) ring might be constructed first, followed by amidation. Conversely, a convergent approach would involve the synthesis of a 2-bromobenzamide (B1207801) precursor and a separate pyrazole-containing fragment, which are then coupled together.

The amide bond in 2-bromo-N-(1H-pyrazol-4-yl)benzamide is typically formed through the reaction of a 4-aminopyrazole derivative with an activated form of 2-bromobenzoic acid. A common and efficient method involves the use of 2-bromobenzoyl chloride, which readily reacts with the amino group of 4-aminopyrazole in the presence of a base to neutralize the hydrogen chloride byproduct. google.com

A plausible synthetic route would involve the reaction of 4-aminopyrazole with 2-bromobenzoyl chloride in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at a reduced temperature, such as 0 °C, followed by stirring at room temperature. google.comresearchgate.net The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the HCl generated during the reaction. researchgate.net

Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the amidation between 2-bromobenzoic acid and 4-aminopyrazole in the presence of a base like triethylamine.

Table 1: Representative Amidation Reactions for Benzamide (B126) Synthesis

| Amine | Acylating Agent | Coupling Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromoaniline | Benzoyl Chloride | THF, 0 °C to rt | N-2-Bromophenylbenzamide | Not Specified | researchgate.net |

| Butylamine | 2-Bromobenzoyl Chloride | 0 - 20 °C, 1 h | 2-Bromo-N-butylbenzamide | Not Specified | google.com |

| 4-Bromo-3-methyl Aniline | Pyrazine-2-carboxylic acid | DCC/DMAP | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 83% | mdpi.com |

The 1H-pyrazole ring, particularly the 4-aminopyrazole precursor, can be synthesized through several established methods. One of the most common approaches is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. sigmaaldrich.com

A practical route to 1-alkyl-4-aminopyrazoles starts from commercially available 4-nitropyrazole. This can undergo a Mitsunobu reaction with an alcohol, followed by the reduction of the nitro group to an amine via hydrogenation.

Another strategy involves the reaction of β-ketonitriles with hydrazine. sigmaaldrich.com This method first generates a hydrazone, which then undergoes cyclization to form the aminopyrazole. The synthesis of 3,4-substituted-5-aminopyrazoles can be achieved by the palladium-catalyzed α-arylation of β-ketonitriles, followed by condensation with hydrazine.

The bromine atom on the benzoyl ring is typically introduced at the beginning of the synthesis, starting with 2-bromobenzoic acid or its derivatives. However, if one were to start with N-(1H-pyrazol-4-yl)benzamide, direct bromination could be employed. The regioselectivity of this electrophilic aromatic substitution would be governed by the directing effects of the amide and pyrazole substituents.

Regioselective bromination of fused pyridine N-oxides has been achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromide source, suggesting that similar mild methods could be explored for the bromination of the N-pyrazolylbenzamide scaffold. sigmaaldrich.com Another efficient method for regioselective bromination utilizes tetrabutylammonium tribromide (TBATB), which is known for its mild nature and high selectivity. mdpi.com

Functionalization and Derivatization of the Core Scaffold

Once the this compound core is synthesized, the bromine atom serves as a versatile handle for a variety of functionalization reactions, most notably palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. chemmethod.com This reaction is catalyzed by a palladium complex and requires a base. This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the benzoyl ring.

A typical procedure for the Suzuki-Miyaura coupling of a bromo-substituted N-aryl amide involves reacting the compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a palladacycle, and a base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent system like 1,4-dioxane/water. mdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling on Related Scaffolds

| Aryl Halide | Boronic Acid/Ester | Catalyst/Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | Good | mdpi.com |

| 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | Aryl boronic acids/pinacol (B44631) esters | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | Good | researchgate.net |

| Bromobenzene (B47551) | Pyrazole-4-boronic acid pinacol ester | PdCl₂ / K₂CO₃ | DMF | 98.0% | google.com |

| 4-bromo-2-chlorobenzonitrile | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | THF/H₂O | Not Specified | google.com |

Beyond the bromo-substituent, the benzoyl ring can be further modified through regioselective C-H functionalization. While challenging, direct C-H activation offers an atom-economical way to introduce additional substituents. The directing group ability of the amide functionality can be exploited to achieve regioselective transformations. For instance, ortho-C-H functionalization of benzamides has been reported using various transition metal catalysts.

Substituent Variations on the Pyrazolyl Moiety

The synthesis of analogs of this compound often involves modifying the substituents on the pyrazole ring to explore structure-activity relationships for various applications. The core synthetic strategy typically involves the amidation reaction between a derivative of 2-bromobenzoic acid and a substituted 4-aminopyrazole. The variation of substituents on the pyrazole ring is achieved by starting with appropriately functionalized pyrazole precursors.

The construction of the pyrazole ring itself is a cornerstone of this synthetic approach. A common method is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.gov By altering the nature of the 1,3-dicarbonyl compound, pyrazoles with different substituents at positions 3 and 5 can be generated. For instance, the reaction of various β-diketones with hydrazine hydrate (B1144303) is a well-established route to produce 3,5-disubstituted pyrazoles. nih.gov

Another versatile strategy involves multicomponent reactions. For example, a three-component synthesis starting from terminal alkynes, acyl chlorides, and hydrazines can yield 1,3,5-substituted pyrazoles. beilstein-journals.org Subsequent chemical transformations can be performed on the pyrazole ring to introduce further diversity. The Vilsmeier-Haack reaction on hydrazones, for example, can be used to introduce a formyl group at the 4-position of the pyrazole ring, which can then be converted to an amino group for subsequent coupling with the benzoyl moiety. nih.gov

Research has also shown the synthesis of 5-aminopyrazoles, which are key intermediates. One route involves the reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and subsequent cyclization with hydrazine hydrate to yield N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide. acs.orgnih.gov This highlights a method where substituents (like a cyano group) are introduced onto the pyrazole ring during its formation.

The following table summarizes various substituent patterns on the pyrazolyl moiety that have been explored in the synthesis of related benzamide structures.

Table 1: Examples of Substituent Variations on the Pyrazole Ring in Benzamide Analogs

| Pyrazole Precursor | Substituents on Pyrazole Ring | Resulting Compound Class | Reference |

| 1-(2-chlorophenyl)-3-phenyl-5-amino-1H-pyrazol | 1-(2-chlorophenyl), 3-phenyl | N-[1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-yl]benzamides | nih.gov |

| 5-amino-4-cyano-1H-pyrazol-3-yl derivative | 3-benzamido, 4-cyano, 5-amino | N-(5-amino-4-cyano-1H-pyrazol-3-yl) benzamide | acs.org |

| 3,5-disubstituted pyrazoles from hydrazones | 3-aryl, 5-trifluoromethyl | 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles | nih.gov |

| 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 1-phenyl, 3-(2-naphthyl), 4-(substituted-anilinomethyl) | 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | acs.org |

Characterization Techniques in Synthetic Organic Chemistry

The structural confirmation and purity assessment of newly synthesized compounds such as this compound are critical steps in synthetic organic chemistry. A combination of spectroscopic and chromatographic methods is employed for this purpose. nih.govscispace.com

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. scispace.com By comparing the retention factor (Rf) of the product to that of the starting materials, chemists can determine when the reaction is complete.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. scispace.comijsrst.com For a compound like this compound, characteristic absorption bands would be expected for the N-H stretch of the amide and pyrazole, the C=O stretch of the amide, and C-N and C-Br stretches. The N-H stretching vibrations typically appear in the region of 3100-3500 cm⁻¹, while the amide carbonyl (C=O) stretch is a strong band usually found between 1630 and 1690 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules. nih.govcyberleninka.ru

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the aromatic protons on the bromobenzoyl ring, the protons on the pyrazole ring, and the N-H protons of both the amide and the pyrazole. The chemical shifts (δ) and coupling patterns are diagnostic. For example, pyrazole ring protons typically appear as singlets or doublets in the δ 6-8 ppm range. nih.govchemicalbook.com

¹³C NMR: This provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings, the pyrazole ring, and the amide carbonyl carbon (typically δ 160-170 ppm) are key identifiers. nih.govnih.gov

Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. nih.govscispace.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule. nih.gov This technique allows for the precise measurement of bond lengths and angles, confirming the connectivity and stereochemistry of the compound.

The following table summarizes the expected data from various characterization techniques for a molecule with a pyrazole-benzamide scaffold.

Table 2: Summary of Characterization Data for Pyrazole-Benzamide Structures

| Technique | Purpose | Typical Observations / Data | Reference |

| TLC | Purity assessment & reaction monitoring | Single spot with a specific Rf value in a given solvent system. | scispace.com |

| IR Spectroscopy | Functional group identification | N-H stretch (~3100-3500 cm⁻¹), Amide C=O stretch (~1630-1690 cm⁻¹), C=N stretch (~1500-1600 cm⁻¹). | scispace.comijsrst.commdpi.com |

| ¹H NMR | Structural elucidation (proton framework) | Aromatic protons (δ 7-8.5 ppm), Pyrazole ring protons (δ 6-8 ppm), Amide N-H proton (δ 8-10 ppm). | nih.govresearchgate.net |

| ¹³C NMR | Structural elucidation (carbon framework) | Amide Carbonyl (δ ~160-170 ppm), Aromatic & Pyrazole carbons (δ ~100-150 ppm). | nih.govnih.gov |

| Mass Spectrometry | Molecular weight & formula determination | Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. | nih.govnih.gov |

| X-Ray Crystallography | Definitive 3D structure determination | Precise bond lengths, bond angles, and crystal packing information. | nih.gov |

Preclinical Biological Activity and Molecular Mechanisms of Action

Investigation of Anticancer Potential

The exploration of pyrazole (B372694) derivatives as anticancer agents has been an active area of research, with studies pointing to the potential of this chemical class to exhibit cytotoxic effects against various cancer types.

While specific data for 2-bromo-N-(1H-pyrazol-4-yl)benzamide is limited, the broader class of pyrazole and benzamide (B126) derivatives has demonstrated notable antiproliferative effects. For instance, various pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their cytotoxic effects against human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116). ekb.egresearchgate.net These studies, while not specific to the 2-bromo variant, underscore the potential of the pyrazole scaffold in cancer therapy. Similarly, other related heterocyclic compounds like benzimidazole (B57391) derivatives have shown cytotoxic activity against MCF-7 and HCT-116 cell lines. waocp.org

Interactive Table: Cytotoxicity of Related Compound Classes Against Various Cancer Cell Lines (Note: The following data represents related but distinct chemical entities and is provided for contextual understanding of the broader chemical space. Specific IC50 values for this compound are not available in the cited literature.)

| Compound Class | Cell Line | Reported Activity (IC50) | Reference |

| Pyrazolo[3,4-d]pyrimidines | HCT-116 | Potent inhibition noted | ekb.eg |

| Pyrazolo[3,4-d]pyrimidines | HepG-2 | Mild to moderate inhibition | ekb.egresearchgate.net |

| Pyrazolo[3,4-d]pyrimidines | MCF-7 | Mild to moderate inhibition | ekb.egresearchgate.net |

| Benzimidazole Derivatives | HCT-116 | Moderate activity (e.g., 24.08±0.31 μg/mL for one analog) | waocp.org |

| Benzimidazole Derivatives | MCF-7 | High to moderate activity (e.g., 8.86±1.10 μg/mL for one analog) | waocp.org |

The mechanism of action for many anticancer compounds involves the inhibition of specific protein kinases that are crucial for tumor growth and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the process of forming new blood vessels, which is essential for tumor expansion. Inhibitors of VEGFR-2 can block this process and are a focus of cancer drug development. nih.gov Similarly, the Epidermal Growth Factor Receptor (EGFR) is another critical target in oncology. While dual inhibitors targeting both VEGFR-2 and EGFR have been developed, specific inhibitory data for this compound against these, or other kinases like B-RAF, is not detailed in the available literature.

A common mechanism through which anticancer agents exert their effects is by disrupting the cell division cycle, leading to cell cycle arrest and, subsequently, programmed cell death (apoptosis). For example, some N-substituted benzamides have been shown to induce a G2/M phase cell cycle block in cancer cells, an event that occurs prior to the induction of apoptosis. researchgate.net This suggests that the benzamide moiety can be instrumental in halting cell proliferation. Studies on other related compounds have also demonstrated the ability to induce cell cycle arrest at different phases, such as the G0/G1 or S phase, which is a key mechanism for their anticancer effects.

Assessment of Antimicrobial Properties

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known to be a component of various compounds with antimicrobial activity. researchgate.net

The antibacterial potential of pyrazole derivatives has been recognized, with some showing broad-spectrum activity. researchgate.net The ESKAPE pathogens, which include Klebsiella pneumoniae, Acinetobacter baumannii, and Staphylococcus aureus, are a major focus of new antimicrobial drug discovery due to their high rates of antibiotic resistance. While research into novel pyrazoles has demonstrated activity against some of these challenging pathogens, specific data on the efficacy of this compound against these particular strains, including NDM-1-positive variants, E. coli, and B. subtilis, is not currently available in the reviewed literature.

The control of phytopathogenic fungi is crucial for agriculture and food safety. Various fungal species such as Botrytis cinerea, Alternaria alternata, and Aspergillus niger are known to cause significant crop damage. Research has explored the use of biological control agents and chemical compounds to manage these fungi. Although the broader class of pyrazole-containing compounds has been investigated for antifungal properties, specific studies detailing the inhibitory effects of this compound against Valsa mali, Sclerotinia sclerotiorum, A. alternata, B. cinerea, Candida albicans, or A. niger have not been identified in the current body of scientific literature.

Enzyme and Receptor Modulation Studies

Succinate (B1194679) dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it a key target for the development of fungicides. frac.info The pyrazole-4-carboxamide scaffold is a well-established chemical class for SDH inhibitors (SDHIs). frac.inforesearchgate.netresearchgate.net Numerous commercial fungicides with this core structure have been developed. researchgate.net Research has explored various derivatives, including those with a diphenylacetylene (B1204595) fragment and other substitutions, to discover new antifungal agents targeting SDH. nih.gov While the general class of pyrazole-carboxamides is known for SDH inhibition, specific studies detailing the inhibitory activity of this compound against succinate dehydrogenase were not identified in the available scientific literature.

The N-(1H-pyrazol-4-yl)benzamide scaffold has been investigated for its interaction with several G-protein coupled receptors.

mGlu5 Receptor: The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a target for therapies addressing neurological and psychiatric disorders. researchgate.netresearchgate.net Research has been conducted on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as positive allosteric modulators (PAMs) of the mGlu5 receptor. nih.govacs.org These studies have explored how different substituents on the benzamide and phenyl rings affect potency. nih.govacs.org For example, the introduction of electronegative groups on the benzamide moiety was found to increase the modulatory activity. nih.gov However, these studies focus on a different substitution pattern (N-pyrazol-5-yl) than the target compound. No direct experimental data on the modulation of the mGlu5 receptor by this compound is currently available.

P2X7 Receptor: The P2X7 receptor, an ATP-gated ion channel, is a significant target in inflammation and pain research. nih.gov Several classes of antagonists have been developed, with some currently in clinical trials. nih.gov The (1H-pyrazol-4-yl)acetamide scaffold has been identified as a potent antagonist of the P2X7 receptor. nih.gov Structure-activity relationship (SAR) studies of this series led to the identification of compounds with enhanced potency and favorable pharmacokinetic properties. nih.gov While the acetamide (B32628) linker is different from the benzamide in the compound of interest, this highlights the relevance of the pyrazol-4-yl moiety for P2X7 receptor antagonism. Specific studies on the direct interaction of this compound with the P2X7 receptor have not been reported.

ROCK-II: Rho-associated coiled-coil containing protein kinase (ROCK) is a key regulator of the actin cytoskeleton and is implicated in various diseases, including glaucoma, hypertension, and cancer. nih.gov There are two isoforms, ROCK-I and ROCK-II. nih.gov A significant discovery has been a series of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective inhibitors of ROCK-II. nih.gov These compounds feature a pyrazole group that functions as the hinge-binding moiety. The research demonstrated that modifications to the scaffold could enhance potency and selectivity. For instance, compound 5 in the study, a methoxy-substituted ROCK inhibitor, showed high potency in both biochemical and cell-based assays. nih.gov

Table 1: Inhibitory Activity of Substituted Pyrazole Derivatives against ROCK-II and Related Kinases Data sourced from a study on substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides. nih.gov

| Compound | ROCK-II IC50 (nM) | PKA IC50 (nM) | Akt1 IC50 (nM) | MRCK IC50 (nM) |

| 3 | 3.3 ± 2 | 30 | 940 ± 19 | 2600 ± 1200 |

| 4 | 3.2 ± 2.3 | 3.5 | 3968 ± 1680 | 8810 ± 2000 |

| 5 | 56 ± 12 | >10000 | >10000 | >10000 |

This table is interactive. You can sort and filter the data.

These findings suggest that the N-(1H-pyrazol-4-yl)benzamide core structure is a promising scaffold for developing ROCK-II inhibitors. However, direct testing of this compound for ROCK-II inhibition has not been documented.

Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, and their inhibition is a target for certain therapeutic areas. nih.govnih.gov Various heterocyclic compounds, including those with benzamide and thiazole (B1198619) moieties, have been explored as potential AP inhibitors. nih.govresearchgate.net Studies have identified potent inhibitors from classes such as pyrazolo-oxothiazolidines and bi-heterocyclic benzamides. nih.govnih.gov For instance, a series of thiazol-2-ylidene-benzamide derivatives were evaluated for their potential to inhibit alkaline phosphatase isozymes, with some compounds showing high potency. researchgate.net Despite the investigation of related benzamide structures, no specific research has been published on the inhibitory effect of this compound on alkaline phosphatase.

Structure Activity Relationship Sar Studies of 2 Bromo N 1h Pyrazol 4 Yl Benzamide Derivatives

Elucidation of Key Structural Features for Biological Activity

Role of Bromine Substitution on the Benzoyl Moiety

The presence and position of a halogen atom on the benzoyl ring are significant determinants of biological activity. The 2-bromo substitution is a recurring motif in many biologically active benzamides. Halogen atoms, such as bromine and chlorine, are known to enhance activity through various mechanisms. They can act as key anchoring points within receptor binding pockets via halogen bonding, a non-covalent interaction between the halogen and a Lewis basic site like an oxygen or nitrogen atom on a protein residue.

Influence of Pyrazole (B372694) N-Substitution and Ring Substitutions on Potency and Selectivity

The pyrazole ring is recognized as a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors, due to its ability to form key hydrogen bonds with the hinge region of kinase domains. nih.gov Modifications to this ring, especially at the N1, C3, and C5 positions, have profound effects on potency and selectivity.

N1-Substitution: The substituent on the pyrazole nitrogen (N1) is critical for modulating activity.

N-Alkylation and N-Arylation: In studies of 3,5-diarylpyrazole hydroxamic acid derivatives as meprin inhibitors, N-alkylation with small groups (e.g., methyl) or N-arylation with phenyl groups significantly influenced potency. nih.gov For instance, N-methylation of a parent compound resulted in a notable increase in inhibitory activity against meprin α. nih.gov

N-Benzylation: In a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, the N-benzyl group was a core component of compounds showing submicromolar antiproliferative activity. nih.gov

Impact on Selectivity: For 3-amino-1H-pyrazole-based kinase inhibitors, it was discovered that N-alkylation often led to non-selective inhibitors, highlighting the role of the N1 position in directing selectivity. nih.gov

C3 and C5 Ring Substitutions: Substitutions at other positions of the pyrazole ring also play a vital role.

In one study, replacing a phenyl ring with a pyrazole afforded more potent and less lipophilic compounds with better drug-like properties. nih.gov

For N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, the methyl groups at the C3 and C5 positions were part of the core structure of the most active compounds identified. nih.gov

In another series, the introduction of residues with different sizes at the 3(5)-position of 3,4,5-substituted pyrazoles, such as a cyclopentyl moiety, led to compounds with high inhibitory activity. nih.gov

The following table summarizes the effects of pyrazole N-substitution on the inhibitory activity of 3,5-diphenylpyrazole (B73989) hydroxamic acid derivatives against meprin α and β. nih.gov

| Compound | N1-Substituent (R³) | Meprin α Kᵢ (nM) | Meprin β Kᵢ (nM) | Selectivity (β/α) |

| Parent | -H | 0.08 | 9.3 | 116 |

| 21a | -CH₃ | 0.04 | 12.3 | 308 |

| 21b | -Phenyl | 0.05 | 13.9 | 278 |

| 21e | -Benzyl | 0.15 | 1183.8 | 7892 |

Impact of Linker and Bridging Groups on Receptor/Enzyme Interactions

The amide bond serves as the primary linker between the 2-bromobenzoyl and the 4-aminopyrazole moieties. The integrity and nature of this linker are paramount for biological activity. Its structural rigidity and hydrogen bonding capabilities are crucial for orienting the two aromatic systems correctly within a target's binding site.

Studies have shown that even minor modifications to this amide bridge can lead to a complete loss of activity.

Amide vs. Other Linkers: In a series of tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide inhibitors, replacing the amide linker with a sulfonamide or a secondary amine resulted in the abolition of inhibitory activity. acs.org This underscores the specific requirement for the planarity and hydrogen bond donor/acceptor properties of the amide group.

Amide vs. Ester/Hydrazide: The replacement of an amide with an ester linkage has been shown to yield inactive compounds in some kinase inhibitor series. nih.gov In a different study on cannabinoid receptor antagonists, amide analogues were compared to hydrazides, revealing significant differences in receptor binding affinity, which demonstrates the subtle but critical influence of the linker's electronic and hydrogen-bonding characteristics. nih.gov

Linker Rigidity: The importance of the linker in maintaining a specific conformation is highlighted in studies where incorporating the amide into a fused ring system was necessary for potency. Breaking this annulated ring led to a dramatic drop in activity. acs.org

The stability of the amide bond is also a key feature, making it a reliable and common linkage point in the design of bioactive molecules. cam.ac.uk

Design Principles for Enhancing Biological Potency and Selectivity

The development of potent and selective 2-bromo-N-(1H-pyrazol-4-yl)benzamide derivatives is guided by several key design principles derived from extensive SAR studies.

Scaffold Hopping and Bioisosterism: A primary strategy involves using the pyrazole ring as a bioisosteric replacement for other aromatic systems, such as a phenyl or pyrimidine (B1678525) ring. This approach has successfully yielded compounds with improved potency, selectivity, and better "drug-like" properties, such as reduced lipophilicity. mdpi.comnih.gov

Structure-Based Drug Design: Utilizing X-ray co-crystal structures of lead compounds bound to their targets allows for the rational design of new analogues. This approach was used to develop highly potent and selective LIMK1/2 inhibitors by identifying key interactions and designing a scaffold that optimized them. acs.org For kinase inhibitors, the pyrazole scaffold is often designed to interact with the hinge region of the ATP-binding site, a critical anchoring point. nih.gov

Modulating Physicochemical Properties: A focus on tuning properties like lipophilicity (logP) and polar surface area (PSA) is crucial. SAR studies have aimed to find a balance where potency is maintained or improved while enhancing properties like solubility and cell permeability. frontiersin.org

Exploiting Specific Interactions: The introduction of substituents capable of forming specific, favorable interactions like halogen bonds (e.g., the 2-bromo group) or additional hydrogen bonds is a core principle for enhancing affinity and selectivity.

Selectivity through Substitution: As seen with pyrazole N-alkylation, substitutions can be used to dial in or out activity against specific targets. Small modifications on the pyrazole ring can have significant effects on the selectivity profile of kinase inhibitors. nih.gov Similarly, designing compounds that fit uniquely into the binding site of one target over a closely related one, as seen in the development of selective CDK2 inhibitors, is a key goal. rsc.org

Correlation of Computational Parameters with Observed Biological Activities

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding and predicting the biological activity of this compound derivatives. These studies correlate calculated molecular descriptors with observed potency, guiding the synthesis of more effective compounds.

QSAR studies on closely related 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives have identified several key molecular descriptors that influence inhibitory activity against cyclin-dependent kinases (CDKs). wisdomlib.org

Topological and Shape Descriptors: Parameters like the E-state topological parameter (TIE) and the path/walk 4-Randic shape index (PW4) were found to be significant. Lower values for these descriptors were correlated with improved inhibitory activity, suggesting that a specific molecular topology and shape are favorable for binding. wisdomlib.org

Electronic and Autocorrelation Descriptors: The atomic mass weighted Moran autocorrelation of lag 6 (MATS6m) was positively correlated with activity, indicating that the distribution of atomic masses at a specific topological distance is important. wisdomlib.org

Polar Surface Area (PSA): This descriptor, which relates to a molecule's hydrogen bonding potential and ability to cross membranes, was also identified as a key parameter influencing CDK2 inhibition. wisdomlib.org

Molecular Field Analysis: 3D-QSAR studies using techniques like Comparative Molecular Field Analysis (CoMFA) have been employed for pyrazole carboxamide derivatives. rsc.org These models create 3D contour maps that visualize regions where steric bulk or specific electrostatic charges (positive or negative) would enhance or decrease biological activity, providing a visual guide for drug design.

Molecular docking simulations complement QSAR by providing a plausible binding mode for the inhibitors within the active site of their target protein. nih.govpreprints.org These models show how the pyrazole core interacts with hinge residues, how the benzamide (B126) linker forms crucial hydrogen bonds, and how the 2-bromophenyl moiety orients itself within a specific sub-pocket, often to engage in favorable halogen bonding or van der Waals interactions. The combination of QSAR and docking allows for the rationalization of SAR data and the prioritization of novel, untested structures for synthesis.

Future Research Trajectories and Potential Academic Applications

Discovery of Novel Molecular Targets and Therapeutic Areas

The exploration of novel molecular targets for 2-bromo-N-(1H-pyrazol-4-yl)benzamide is a crucial first step in elucidating its therapeutic potential. The broader class of pyrazole-containing compounds has shown a wide range of biological activities, suggesting that this specific scaffold could interact with multiple biological targets.

Oncological Targets: A closely related compound, 2-bromo-N-(1-methylpyrazol-4-yl)benzamide, has been utilized as a tool compound in biochemical research to study the activity of various enzymes, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and phosphoinositide 3-kinases (PI3Ks) smolecule.com. These enzymes are well-established targets in oncology. Future research could, therefore, investigate the inhibitory activity of this compound against these and other cancer-related kinases. Furthermore, derivatives of pyrazolo-pyrimidine have demonstrated inhibitory activity against breast and hepatocellular carcinoma cell lines researchgate.net. DFT (Density Functional Theory) studies on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides have also been conducted to evaluate their potential anticancer impact, with some derivatives showing inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) nih.gov.

Infectious Disease Targets: Pyrazole (B372694) amide derivatives have also been investigated for their antibacterial properties. For instance, 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides have been synthesized and tested for their activity against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria researchgate.netresearchgate.net. This suggests that this compound and its future derivatives could be explored as potential antibacterial agents, targeting essential bacterial enzymes or pathways.

Neurological and Inflammatory Targets: The pyrazole scaffold is a common feature in molecules targeting the central nervous system and inflammatory pathways. For example, pyrazoline-based compounds have been designed as antiproliferative agents that could have applications in neuroinflammatory conditions nih.gov. Further screening of this compound against a panel of receptors and enzymes involved in neurological and inflammatory disorders could reveal unexpected therapeutic opportunities.

A summary of potential molecular targets for pyrazolylbenzamide scaffolds is presented in the interactive table below.

| Therapeutic Area | Potential Molecular Targets |

| Oncology | CDKs, GSK-3, PI3K, EGFR |

| Infectious Diseases | Bacterial enzymes (e.g., NDM-1) |

| Neurology/Inflammation | Kinases, Receptors involved in signaling pathways |

Rational Design and Synthesis of Next-Generation Pyrazolylbenzamide Scaffolds

The rational design of novel compounds based on the this compound scaffold is a promising avenue for developing more potent and selective therapeutic agents. By systematically modifying the structure of the parent compound, researchers can optimize its pharmacological properties.

Structure-activity relationship (SAR) studies will be fundamental to this process. By synthesizing a library of derivatives with variations at different positions of the benzamide (B126) and pyrazole rings, it will be possible to identify key structural features responsible for biological activity. For example, the bromine atom on the benzamide ring can be replaced with other halogens or different functional groups to modulate the compound's electronic and steric properties. Similarly, the pyrazole ring can be substituted at various positions to enhance binding affinity and selectivity for a specific target.

Computational modeling and molecular docking studies can guide the rational design process. By simulating the interaction of designed compounds with the binding sites of target proteins, researchers can predict their potential efficacy and prioritize the synthesis of the most promising candidates. This approach has been successfully used in the design of other pyrazole-based inhibitors, such as those targeting EGFR and HER2 nih.gov and PDZ domains nih.gov.

The synthesis of these next-generation scaffolds would likely involve multi-step synthetic routes. A general approach could involve the initial synthesis of a substituted aminopyrazole intermediate, followed by an amide coupling reaction with a substituted benzoyl halide semanticscholar.org. The Suzuki cross-coupling reaction has also been employed to create diversity in the aryl portion of pyrazole amide derivatives researchgate.netresearchgate.net.

Development of Advanced Methodologies for Compound Synthesis and Characterization

Advancements in synthetic organic chemistry can significantly facilitate the production and diversification of pyrazolylbenzamide derivatives. The development of more efficient, scalable, and environmentally friendly synthetic methods is a key area of future research.

Novel Synthetic Routes: Traditional methods for the synthesis of N-acyl pyrazoles often involve the reaction of hydrazides with 1,3-diketones nih.gov. However, exploring alternative and more direct routes, such as C-H activation or flow chemistry, could streamline the synthesis of this compound and its analogs. The use of bimetallic metal-organic frameworks as catalysts for amidation reactions is another innovative approach that has been explored for the synthesis of N-pyridinyl benzamides and could be adapted for pyrazolylbenzamides mdpi.com.

Green Chemistry Approaches: There is a growing emphasis on developing sustainable synthetic methods. For the synthesis of N-acyl pyrazoles, eco-friendly approaches such as microwave-assisted synthesis, ball milling, and the use of natural catalysts like lemon juice have been investigated nih.gov. Applying these green chemistry principles to the synthesis of this compound would reduce the environmental impact and potentially improve reaction efficiency.

Advanced Characterization Techniques: The unambiguous characterization of newly synthesized compounds is critical. While standard techniques like NMR and mass spectrometry are essential, advanced methods such as X-ray crystallography can provide detailed three-dimensional structural information. This information is invaluable for understanding the compound's conformation and for guiding further rational design efforts.

In-depth Mechanistic Studies to Fully Elucidate Biological Pathways

Once a lead compound with promising biological activity is identified, in-depth mechanistic studies are necessary to understand how it exerts its effects at a molecular and cellular level.

Target Engagement and Validation: It is crucial to confirm that the compound directly interacts with its intended molecular target. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA) can be used to measure the binding affinity and target engagement in a cellular context.

Elucidation of Signaling Pathways: Upon binding to its target, a compound can modulate various downstream signaling pathways. A combination of molecular biology techniques, including Western blotting, qPCR, and reporter gene assays, can be used to map the signaling cascade affected by this compound or its derivatives. For instance, if a compound is found to inhibit a particular kinase, researchers would investigate the phosphorylation status of its known substrates.

Q & A

Q. What synthetic methodologies are reported for 2-bromo-N-(1H-pyrazol-4-yl)benzamide, and how can reaction conditions be optimized?

A water-mediated synthesis route using methyl 2-bromobenzoate and 1H-pyrazol-4-amine (or positional isomer) with Cs₂CO₃ as a base has been described. The reaction proceeds at 100°C for 4 hours, followed by purification via column chromatography (petroleum ether/ethyl acetate eluent) . Optimization may involve solvent selection (e.g., DMF for improved solubility), temperature control to minimize side reactions, and stoichiometric adjustments to enhance yield.

Q. How can the purity and structural integrity of this compound be validated experimentally?

- FTIR : Confirm the presence of amide (-C=O stretch ~1650 cm⁻¹) and pyrazole N-H (~1614 cm⁻¹) groups .

- ¹H NMR : Identify aromatic protons (δ 6.7–7.6 ppm for bromobenzene and pyrazole moieties) and amide NH (δ ~10 ppm) .

- HPLC : Use ≥98% purity thresholds with a C18 column and acetonitrile/water mobile phase .

Q. What solubility properties are critical for in vitro assays involving this compound?

Similar benzamide derivatives exhibit moderate solubility in DMSO (≥8 mg/mL) but limited aqueous solubility. Pre-solubilization in DMSO followed by dilution in assay buffers (e.g., PBS) is recommended to avoid precipitation .

Advanced Research Questions

Q. What strategies resolve crystallographic challenges during structural analysis of this compound?

- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging constraints for disordered bromine or pyrazole groups. Anisotropic displacement parameters improve model accuracy .

- Twinned data : Apply SHELXD/SHELXE for structure solution if twinning is observed, particularly in monoclinic systems (e.g., space group P2₁/n) .

Q. How do electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the ortho position activates the benzene ring for Suzuki-Miyaura coupling. Steric hindrance may require bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to facilitate Pd-catalyzed reactions . Comparative studies with chloro/fluoro analogs can quantify electronic contributions .

Q. What contradictions exist in reported biological activities of structurally related benzamide-pyrazole hybrids?

Pyrazole-benzamide analogs (e.g., GW788388) exhibit TGF-β inhibition but show divergent pharmacokinetic profiles due to substituent effects. For instance, trifluoromethyl groups enhance metabolic stability but reduce solubility . Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, ATP concentrations) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved target selectivity?

- Pyrazole substitution : 4-Pyridyl or cyclohexyl groups at the pyrazole N1 position enhance binding to kinases (e.g., ALK5) .

- Benzamide modifications : Electron-withdrawing groups (e.g., -CF₃) improve receptor affinity but may increase cytotoxicity .

- In silico docking : Use AutoDock Vina to predict interactions with ATP-binding pockets or allosteric sites .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?

- LC-MS/MS : Monitor hydrolytic cleavage of the amide bond (e.g., in PBS at 37°C) .

- X-ray crystallography : Resolve hydrolysis byproducts (e.g., 2-bromobenzoic acid) .

Q. How can computational modeling predict the compound’s interaction with P2X7 or TGF-β receptors?

- Molecular dynamics simulations : Use AMBER or GROMACS to assess binding stability of the pyrazole-benzamide core in receptor active sites .

- Pharmacophore mapping : Align electronegative regions (bromine, amide oxygen) with receptor hotspots (e.g., Lys⁵²⁸ in P2X7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.